H-Gly-ala-phe-OH
Description
Structure
3D Structure
Properties
CAS No. |
17922-87-1 |
|---|---|
Molecular Formula |
C14H19N3O4 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-[2-[(2-aminoacetyl)amino]propanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H19N3O4/c1-9(16-12(18)8-15)13(19)17-11(14(20)21)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,18)(H,17,19)(H,20,21) |
InChI Key |
MZZSCEANQDPJER-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-])NC(=O)C[NH3+] |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
Other CAS No. |
17922-87-1 |
sequence |
GAF |
Synonyms |
Gly-Ala-Phe Gly-L-Ala-L-Phe glycyl-alanyl-phenylalanine |
Origin of Product |
United States |
Foundational & Exploratory
H-Gly-Ala-Phe-OH basic properties and structure
An In-depth Technical Guide to H-Gly-Ala-Phe-OH: Physicochemical Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of the tripeptide H-Gly-Ala-Phe-OH, a compound of significant interest in biochemical research and pharmaceutical development. The document delves into the fundamental physicochemical properties of the peptide, including its structure, isoelectric point, solubility, and stability. Detailed, field-proven protocols for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), subsequent purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and characterization using mass spectrometry are presented. The guide explains the causality behind methodological choices, ensuring that each protocol is a self-validating system. Finally, it explores the current and potential applications of H-Gly-Ala-Phe-OH as a crucial building block in peptide synthesis, its role in drug formulation, and its utility in biochemical assays. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth, practical understanding of this versatile tripeptide.
Introduction to H-Gly-Ala-Phe-OH
H-Gly-Ala-Phe-OH, also known as Glycyl-L-alanyl-L-phenylalanine, is a tripeptide composed of the amino acids glycine, alanine, and phenylalanine.[1][2] Its structure, featuring a flexible glycine residue, a small and neutral alanine, and a bulky, aromatic phenylalanine, makes it a valuable model peptide and a versatile building block in synthetic chemistry.[3][4] In the context of drug discovery, peptides like H-Gly-Ala-Phe-OH are instrumental as fragments for building larger, more complex therapeutic peptides or as standalone agents in specific applications.[5] Understanding its core properties is paramount for its effective use in the laboratory and in the development of new therapeutics. This guide serves as a senior-level resource, combining theoretical knowledge with practical, application-oriented protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of H-Gly-Ala-Phe-OH is critical for its handling, experimental design, and application.
Chemical Structure and Core Attributes
The peptide's sequence is Glycine-Alanine-Phenylalanine, with an N-terminal glycine and a C-terminal phenylalanine. The presence of the phenyl group from phenylalanine imparts significant hydrophobicity to the molecule.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-phenylpropanoic acid | [1] |
| Molecular Formula | C₁₄H₁₉N₃O₄ | [1][4][6] |
| Molecular Weight | 293.32 g/mol | [1][2][4] |
| Canonical SMILES | CC(=O)O">C@@HNC(=O)CN | [1] |
| Appearance | White powder | [3][4] |
Acidity, Basicity, and Isoelectric Point (pI)
H-Gly-Ala-Phe-OH is an amphoteric molecule, containing a primary amine at the N-terminus (from Glycine) and a carboxylic acid at the C-terminus (from Phenylalanine). The side chains of glycine, alanine, and phenylalanine are non-ionizable. The overall charge of the peptide is therefore dependent on the pH of the solution.
The isoelectric point (pI) is the pH at which the peptide carries no net electrical charge. For peptides with non-ionizable side chains, the pI can be estimated by averaging the pKa values of the N-terminal amino group and the C-terminal carboxyl group.[7]
-
The pKa of the C-terminal carboxyl group (pKa₁) in a peptide is typically around 3.5.
-
The pKa of the N-terminal amino group (pKa₂) in a peptide is typically around 8.0.
Estimated Isoelectric Point (pI): pI ≈ (pKa₁ + pKa₂) / 2 = (3.5 + 8.0) / 2 = 5.75
This pI value indicates that H-Gly-Ala-Phe-OH is slightly acidic. At a pH below its pI, it will carry a net positive charge, and at a pH above its pI, it will carry a net negative charge. This property is fundamental to designing purification and analytical strategies, such as ion-exchange chromatography and electrophoresis.
Solubility
The solubility of peptides is dictated by their amino acid composition.[8] The presence of the hydrophobic phenylalanine residue in H-Gly-Ala-Phe-OH suggests that its solubility in aqueous solutions may be limited, a common challenge with aromatic peptides.[9][10]
Experimental Protocol for Solubility Testing:
-
Rationale: A systematic, stepwise approach prevents the loss of valuable material in an inappropriate solvent. Starting with the most benign solvent (water) and progressing to organic solvents is a standard best practice.[11]
-
Methodology:
-
Initial Test: Begin by attempting to dissolve a small amount of the lyophilized peptide in deionized water. Vortex thoroughly.
-
Acidification/Basification: If the peptide is insoluble in water, its charge can be manipulated to improve solubility. Since the peptide is slightly acidic (pI ≈ 5.75), adding a small amount of a basic solution like 10% ammonium bicarbonate or dilute ammonium hydroxide (NH₄OH) can impart a net negative charge and promote dissolution.[10]
-
Organic Solvents: If the peptide remains insoluble, it is likely due to its hydrophobicity. Attempt to dissolve it in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[10]
-
Aqueous Dilution: Once the peptide is dissolved in the organic solvent, slowly add the desired aqueous buffer to the peptide solution dropwise while vortexing to prevent precipitation.[11]
-
Stability and Storage
Peptides are susceptible to chemical degradation, primarily through hydrolysis of the amide bonds. Stability is dependent on pH and temperature.
-
Storage: For long-term stability, H-Gly-Ala-Phe-OH should be stored as a lyophilized powder at -20°C or below.[4]
-
Solution Stability: Peptide solutions are far less stable than lyophilized powders. It is recommended to prepare solutions fresh for each experiment. If storage in solution is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Avoid extreme pH conditions, as this can accelerate hydrolysis.
Synthesis and Purification
The synthesis of H-Gly-Ala-Phe-OH is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[12]
Fmoc Solid-Phase Peptide Synthesis (SPPS)
-
Principle of Causality: SPPS leverages a solid support (resin) to simplify the purification process; excess reagents and byproducts are simply washed away after each step. The use of the temporary Fmoc protecting group for the N-terminus, which is base-labile, and acid-labile permanent protecting groups for side chains (not required for Gly, Ala, Phe) allows for orthogonal deprotection schemes.
Detailed Protocol:
-
Resin Preparation: Start with a pre-loaded Fmoc-Phe-Wang resin. The Wang resin is chosen because its linker is sensitive to strong acid (like Trifluoroacetic acid, TFA), which will cleave the final peptide to yield a C-terminal carboxylic acid.
-
Fmoc Deprotection (Cycle 1):
-
Swell the resin in DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from Phenylalanine.
-
Wash the resin extensively with DMF to remove piperidine and the cleaved Fmoc adduct.
-
-
Amino Acid Coupling (Cycle 1 - Alanine):
-
Activate the next amino acid, Fmoc-Ala-OH, by mixing it with a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat Synthesis Cycle (Cycle 2 - Glycine):
-
Repeat the Fmoc deprotection step to expose the N-terminus of Alanine.
-
Repeat the coupling step using Fmoc-Gly-OH.
-
-
Final Deprotection: Perform a final Fmoc deprotection on the N-terminal Glycine.
-
Cleavage and Global Deprotection:
-
Wash the resin with Dichloromethane (DCM) and dry it.
-
Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS and water act as scavengers to prevent side reactions with reactive species generated during cleavage.
-
After 2-3 hours, precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.
-
SPPS Workflow Diagram:
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Purification by RP-HPLC
-
Principle of Causality: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase. By gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase, molecules are eluted in order of increasing hydrophobicity. The desired peptide will elute at a characteristic retention time, separated from synthesis byproducts.
Detailed Protocol:
-
Sample Preparation: Dissolve the crude peptide pellet in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Column and Solvents: Use a preparative C18 column. The mobile phases are typically:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient Elution: Inject the sample and run a linear gradient, for example, from 5% Solvent B to 65% Solvent B over 30 minutes.
-
Fraction Collection: Monitor the column eluent with a UV detector at 220 nm (for the peptide backbone) and 254 nm (for the phenylalanine aromatic ring). Collect fractions corresponding to the major peak.
-
Analysis and Pooling: Analyze the purity of each collected fraction using analytical RP-HPLC. Pool the fractions that contain the pure product.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final pure peptide as a white, fluffy powder.
Analytical Characterization
To ensure the identity and purity of the synthesized H-Gly-Ala-Phe-OH, a combination of analytical RP-HPLC and mass spectrometry is required.
Purity Assessment by Analytical RP-HPLC
-
Methodology: The protocol is similar to preparative HPLC but performed on an analytical scale with a smaller column and lower flow rates. A fast gradient (e.g., 5% to 95% Solvent B over 15 minutes) is typically used.
-
Validation: A highly pure sample will appear as a single, sharp peak in the chromatogram. Purity is calculated by integrating the area of the desired peptide peak and dividing it by the total area of all peaks detected. A purity of ≥95% is generally required for most research applications.
Identity Confirmation by Mass Spectrometry
-
Principle of Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. This provides an exact molecular weight, which is a definitive confirmation of the peptide's identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for peptides.
-
Methodology:
-
Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into an ESI-MS instrument.
-
Acquire the spectrum in positive ion mode.
-
-
Validation: The primary ion expected is the protonated molecule [M+H]⁺.
-
Calculated Monoisotopic Mass of C₁₄H₁₉N₃O₄: 293.14 Da
-
Expected m/z for [M+H]⁺: 294.15
-
Overall Synthesis and Characterization Workflow:
Caption: From synthesis to a fully characterized final product.
Applications in Research and Drug Development
H-Gly-Ala-Phe-OH is more than a simple tripeptide; it is a key tool in various scientific domains.
-
Peptide Synthesis Building Block: Its primary role is as a fragment in the synthesis of more complex peptides and peptidomimetics. Researchers incorporate it into larger sequences to study structure-activity relationships (SAR) or to build novel therapeutic agents.[3][4]
-
Biochemical Research: The peptide is used in studies of protein structure, enzyme activity, and protein folding.[4] For example, it can be used as a substrate or inhibitor in enzyme assays to probe the specificity of proteases. The dipeptide motif Gly-Phe, a component of this tripeptide, is a known structural element used in designing enzyme inhibitors.[13][14]
-
Drug Formulation and Delivery: The stability and biocompatibility of small peptides make them candidates for use in drug formulations to potentially enhance the bioavailability and therapeutic efficacy of other active pharmaceutical ingredients (APIs).[4]
-
Cosmetic and Food Industries: H-Gly-Ala-Phe-OH is also utilized in cosmetic formulations for its potential skin health benefits and in the food industry as a flavor enhancer or nutritional supplement.[3][4]
Conclusion
H-Gly-Ala-Phe-OH is a tripeptide with well-defined physicochemical properties that make it a valuable reagent in chemical and biological sciences. Its slightly acidic nature, moderate hydrophobicity, and amenability to standard synthesis and purification protocols allow for its reliable production and application. For researchers and drug developers, a firm grasp of its basic properties, combined with robust protocols for its synthesis and characterization, is essential for leveraging its full potential in the creation of novel diagnostics, therapeutics, and other advanced biochemical tools.
References
-
ScienceGeek.net. Amino Acid pKa and pI Values. [Link]
-
ResearchGate. Figure 3. Structure-dependent solubility of the tripeptides (A-C) The... [Link]
-
University of Calgary. Ch27 pKa and pI values. [Link]
-
PubChem - NIH. Gly-Ala-Phe | C14H19N3O4 | CID 6992494. [Link]
-
PubChem - NIH. H-Ala-Phe-Gly-OH | C14H19N3O4 | CID 7010482. [Link]
-
ACS Publications. Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. [Link]
-
Isca Biochemicals. Amino acid pKa and pKi values. [Link]
-
ACS Publications. Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. [Link]
-
Star Republic: Guide for Biologists. pKa values of amino acids. [Link]
-
SB-PEPTIDE. Peptide Solubility Guidelines. [Link]
-
PubChem - NIH. Glycyl-alanyl-phenylalanine | C14H19N3O4 | CID 100096. [Link]
-
Wikipedia. Amino acid. [Link]
-
Chegg.com. Solved Calculate the isoelectric point for: a) glycine; b). [Link]
-
PubChem - NIH. Glycyl-L-phenylalanine | C11H14N2O3 | CID 92953. [Link]
-
University of Calgary. Ch27: Isoelectronic point. [Link]
-
Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]
-
NIST WebBook. Glycyl-L-alanyl-L-phenylalanine. [Link]
-
PubChem - NIH. Glycyl-DL-phenylalanine | C11H14N2O3 | CID 97415. [Link]
-
PubMed. Effect of alanine versus glycine in alpha-helices on protein stability. [Link]
-
Chemguide. the acid base behaviour of amino acids. [Link]
-
Journal of the American Chemical Society. Harnessing Cooperative Hydrogen-Atom Transfer and Nitrene-Primed Radical–Polar Crossover for Asymmetric C–H Amidation of α-Amino Carbonyls. [Link]
-
ResearchGate. Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... [Link]
-
Royal Society of Chemistry. Chapter 3: Recent Trends in Peptide Drug Discovery and Development. [Link]
-
PMC - NIH. Synthesis of Novel Peptides Using Unusual Amino Acids. [Link]
Sources
- 1. Gly-Ala-Phe | C14H19N3O4 | CID 6992494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycyl-alanyl-phenylalanine | C14H19N3O4 | CID 100096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Glycyl-L-alanyl-L-phenylalanine [webbook.nist.gov]
- 7. Amino acid - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
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- 14. Glycyl-L-phenylalanine | C11H14N2O3 | CID 92953 - PubChem [pubchem.ncbi.nlm.nih.gov]
Glycyl-L-alanyl-L-phenylalanine (GAF): Functional Mechanics in Drug Delivery and Supramolecular Systems
This in-depth technical guide details the functional mechanics of Glycyl-L-alanyl-L-phenylalanine (Gly-Ala-Phe or GAF) in biological systems, focusing on its critical utility in drug delivery and supramolecular engineering.
Executive Summary
Glycyl-L-alanyl-L-phenylalanine (GAF) is a tripeptide motif that serves a dual function in modern biotechnology: as a high-fidelity substrate for lysosomal proteases (specifically Cathepsin B) and as a structural determinant in self-assembling peptide hydrogels. While endogenously present as a transient metabolite of protein catabolism, its primary scientific value lies in its engineering utility as a cleavable linker in Antibody-Drug Conjugates (ADCs) and a prodrug carrier targeting the SLC15A1 (PEPT1) transport system.
Chemical Identity & Physicochemical Profile
GAF is a neutral, linear tripeptide comprising glycine (achiral, flexible), L-alanine (small hydrophobic), and L-phenylalanine (bulky aromatic). This specific sequence dictates its biological recognition:
-
Molecular Formula:
-
Molecular Weight: 293.32 g/mol
-
Hydrophobicity: The C-terminal Phenylalanine confers significant hydrophobicity, driving
- stacking interactions critical for self-assembly, while the N-terminal Glycine ensures steric accessibility for enzymes. -
Isoelectric Point (pI): ~5.5–6.0 (Zwitterionic at physiological pH).
Structural Significance
The Gly-Ala spacer provides flexibility, preventing steric hindrance from the bulky payload (in ADCs) or the N-terminal cap. The Phe residue acts as the primary recognition anchor for the S2 subsite of cysteine proteases like Cathepsin B, making the bond immediately following it highly susceptible to cleavage.
The Pharmacokinetic Gateway: PEPT1 Transport
For orally administered GAF-based prodrugs, the Peptide Transporter 1 (PEPT1/SLC15A1) is the rate-limiting gateway. Unlike free amino acids, GAF is actively transported against a concentration gradient via a proton-coupled mechanism.
Mechanism of Transport[1][2]
-
Recognition: PEPT1 recognizes the peptide backbone (specifically the distance between the N-terminal amine and the C-terminal carboxyl) rather than specific side chains, though the hydrophobicity of the Phe residue enhances affinity (
). -
Translocation: GAF binds to the outward-facing conformation of PEPT1. A proton (
) gradient drives the conformational change to the inward-facing state, releasing GAF and into the cytosol. -
Fate: Once intracellular, GAF is rapidly hydrolyzed by cytosolic tripeptidases into free amino acids, unless chemically modified (e.g., D-amino acid substitution or N-methylation) to resist degradation.
Implication for Drug Design: Conjugating small molecule drugs to the N-terminus of GAF allows them to "hitchhike" through PEPT1, significantly improving oral bioavailability of polar drugs (e.g., Valacyclovir mechanism).
Core Application: Cathepsin-Cleavable ADC Linkers
The most critical application of GAF in drug development is as a lysosomal-cleavable linker in Antibody-Drug Conjugates (ADCs). It serves as a bridge between the monoclonal antibody (mAb) and the cytotoxic payload.
The Cathepsin B Cleavage Mechanism
Cathepsin B is a lysosomal cysteine protease upregulated in many metastatic tumors. It exhibits both exopeptidase and endopeptidase activity.[1]
-
Substrate Specificity: Cathepsin B prefers hydrophobic or basic residues at the P2 position (Schechter and Berger nomenclature). In the GAF sequence, Phenylalanine (Phe) occupies the P1 position, and Alanine (Ala) occupies P2.
-
Cleavage Site: Cleavage occurs at the C-terminus of the Phenylalanine (P1), releasing the free drug payload.
-
Kinetics: While Val-Cit (Valine-Citrulline) is the industry standard, GAF and its variants (e.g., Gly-Gly-Phe-Gly) offer alternative release kinetics. GAF linkers are generally stable in plasma (neutral pH) but degrade rapidly in the acidic, enzyme-rich environment of the lysosome (pH 4.5–5.0).
Visualization: ADC Activation Pathway
The following diagram illustrates the lifecycle of a GAF-linked ADC from systemic circulation to lysosomal release.
Caption: Logical flow of Antibody-Drug Conjugate (ADC) activation utilizing a GAF linker. The critical step is the pH-dependent enzymatic hydrolysis within the lysosome.
Supramolecular Engineering: Hydrogel Assembly
Beyond drug delivery, GAF and its derivatives (e.g., Fmoc-GAF) are used to engineer supramolecular hydrogels .
-
Self-Assembly Driver: The Phenylalanine residue drives
- stacking, while the peptide backbone forms intermolecular hydrogen bonds ( -sheet formation). -
Tunability: By altering the N-terminal cap (e.g., Fmoc, Nap) or the specific sequence order (GAF vs. GFA), researchers can tune the mechanical stiffness (
) and critical gelation concentration (CGC) of the hydrogel. -
Bio-ink Utility: GAF-based hydrogels are cytocompatible and biodegradable, making them excellent candidates for 3D cell culture scaffolds and sustained drug release depots.
Experimental Protocols
Protocol A: Cathepsin B Cleavage Assay (Validation)
Purpose: To quantify the release rate of a payload from a GAF linker. Reagents: Human Liver Cathepsin B (Sigma), Activation Buffer (25 mM MES, pH 5.0, 1 mM DTT), Fluorogenic Substrate (e.g., Ac-Gly-Ala-Phe-AMC).
-
Enzyme Activation: Incubate Cathepsin B (10 nM final) in Activation Buffer for 15 minutes at 37°C to reduce the active site cysteine.
-
Substrate Preparation: Dissolve Ac-GAF-AMC in DMSO to 10 mM stock. Dilute to 50 µM in Activation Buffer.
-
Reaction Initiation: Add 100 µL of substrate solution to a black 96-well plate. Add 10 µL of activated enzyme.
-
Monitoring: Measure fluorescence kinetics (Ex: 360 nm, Em: 460 nm) every 60 seconds for 1 hour.
-
Control: Run a parallel well with CA-074 (specific Cathepsin B inhibitor) to confirm specificity.
Protocol B: Solid Phase Peptide Synthesis (SPPS) of GAF
Purpose: To synthesize high-purity GAF linker for conjugation. Resin: 2-Chlorotrityl chloride resin (for C-terminal acid protection).
-
Loading Phe: Couple Fmoc-Phe-OH (3 eq) to resin using DIPEA (6 eq) in DCM for 2 hours. Cap unreacted sites with methanol.
-
Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).
-
Coupling Ala: Activate Fmoc-Ala-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq). Add to resin. Shake for 45 min.
-
Coupling Gly: Repeat deprotection and coupling steps with Fmoc-Gly-OH.
-
Cleavage: Cleave peptide from resin using 95% TFA, 2.5% TIS, 2.5%
for 2 hours. Precipitate in cold diethyl ether.
Data Summary: Linker Comparative Analysis
| Linker Sequence | Primary Protease | Cleavage Rate (Rel.) | Plasma Stability | Hydrophobicity |
| Gly-Ala-Phe (GAF) | Cathepsin B/L | High | High | Moderate |
| Val-Cit (VC) | Cathepsin B | Very High | High | Moderate |
| Phe-Lys (FK) | Cathepsin B | High | Low (Serum Proteases) | High |
| Gly-Gly-Phe-Gly | Cathepsin B | Moderate | Very High | Low |
Table 1: Comparison of common peptide linkers. GAF offers a balance of stability and cleavage efficiency, particularly when Val-Cit is not suitable due to aggregation issues.
References
-
Rawlings, N. D., et al. (2018). "The MEROPS database of proteolytic enzymes, their substrates and inhibitors." Nucleic Acids Research.
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates." Bioconjugate Chemistry.
-
Brandsch, M. (2013). "Drug transport via the intestinal peptide transporter PepT1."[2][3] Current Opinion in Pharmacology.
-
Gazit, E. (2007). "Self-assembled peptide nanostructures: the growth of a new class of nanomaterials." Chemical Society Reviews.[4]
-
NIST Chemistry WebBook. "Glycyl-L-alanyl-L-phenylalanine." National Institute of Standards and Technology.
Sources
- 1. hzdr.de [hzdr.de]
- 2. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Amino Acid-Derived Supramolecular Assembly and Soft Materials [mdpi.com]
An In-depth Technical Guide to the Synthesis and Characterization of the Tripeptide H-Gly-Ala-Phe-OH
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of the tripeptide H-Gly-Ala-Phe-OH. While the specific discovery of this simple tripeptide is not a singular landmark event, its importance lies in its role as a fundamental structural motif in countless proteins and its utility as a model compound in the development and optimization of peptide synthesis methodologies. This document will delve into the strategic considerations and practical execution of its chemical synthesis and the analytical techniques required for its rigorous characterization.
Strategic Overview: The Chemical Blueprint
The synthesis of a tripeptide such as H-Gly-Ala-Phe-OH requires a strategic approach to ensure a high yield of the desired product with minimal side reactions. The primary challenge in peptide synthesis is the controlled formation of amide bonds between specific amino acids in a predetermined sequence. This necessitates the use of protecting groups for the α-amino and reactive side-chain functionalities of the amino acid monomers.
The most prevalent and robust method for peptide synthesis today is Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, which was recognized with a Nobel Prize.[1] SPPS offers significant advantages over traditional solution-phase synthesis, primarily in the ease of purification; the growing peptide chain is anchored to an insoluble resin, allowing for the simple removal of excess reagents and byproducts by filtration and washing.[2]
This guide will focus on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[1][3] In this approach, the temporary Nα-Fmoc group is labile to a base (typically piperidine), while the permanent side-chain protecting groups and the resin linker are cleaved by a strong acid (typically trifluoroacetic acid, TFA).[1][3]
Solid-Phase Synthesis of H-Gly-Ala-Phe-OH: A Step-by-Step Protocol
The synthesis of H-Gly-Ala-Phe-OH proceeds in a C-terminal to N-terminal direction. The sequence is assembled on a solid support, starting with the C-terminal amino acid, Phenylalanine (Phe).
Resin Selection and Preparation
For the synthesis of a peptide with a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride resin is a suitable choice.[4][5] The Wang resin, pre-loaded with Fmoc-Phe-OH, is a common starting point.
Experimental Protocol: Resin Swelling
-
Place the Fmoc-Phe-Wang resin (e.g., 100 mg, with a loading capacity of 0.5 mmol/g) into a fritted syringe reactor.
-
Add N,N-dimethylformamide (DMF) to the resin until it is fully submerged.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation to ensure optimal reaction kinetics in subsequent steps.[6]
-
Drain the DMF from the reactor.
Iterative Deprotection and Coupling Cycles
The core of SPPS involves the sequential removal of the Fmoc protecting group followed by the coupling of the next amino acid in the sequence.[3][4]
Experimental Protocol: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
Experimental Protocol: Amino Acid Coupling
The next amino acid in the sequence, Alanine (Ala), is introduced in its Fmoc-protected form (Fmoc-Ala-OH). To facilitate the formation of the peptide bond, a coupling reagent is required to activate the carboxylic acid group of the incoming amino acid. A combination of a uronium/aminium salt like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and an additive like HOBt (1-Hydroxybenzotriazole) is highly effective in promoting efficient coupling while minimizing racemization.[7][8][9]
-
In a separate vessel, dissolve Fmoc-Ala-OH (4 equivalents relative to the resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (8 equivalents), to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
These deprotection and coupling steps are repeated for the final amino acid, Glycine (Gly), using Fmoc-Gly-OH.
Cleavage and Deprotection
Once the peptide chain is fully assembled, it must be cleaved from the solid support, and any remaining side-chain protecting groups (in this case, none are needed for Gly, Ala, and Phe) must be removed. This is typically achieved using a strong acid cocktail.[4]
Experimental Protocol: Cleavage from Resin
-
Wash the fully assembled peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive carbocations generated during cleavage.[4]
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[4]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether several times to remove residual scavengers and TFA.[10]
-
Dry the crude peptide under vacuum.
Purification: Isolating the Target Tripeptide
The crude peptide product will contain deletion sequences and other impurities, necessitating a robust purification step. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[11][12]
Principles of RP-HPLC for Peptide Purification
In RP-HPLC, the stationary phase is nonpolar (typically a silica support with C18 alkyl chains), and the mobile phase is polar.[13] Peptides are separated based on their hydrophobicity; more hydrophobic peptides will have a stronger interaction with the stationary phase and thus a longer retention time. A gradient of increasing organic solvent (commonly acetonitrile) in the mobile phase is used to elute the bound peptides.[11] Trifluoroacetic acid (0.1%) is typically added to both aqueous and organic mobile phases as an ion-pairing agent to improve peak shape.[11]
Experimental Protocol: RP-HPLC Purification
-
Dissolve the crude peptide in a minimal amount of the aqueous mobile phase (e.g., 0.1% TFA in water).
-
Inject the sample onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) against the aqueous mobile phase. A typical gradient might be 5-60% acetonitrile over 30 minutes.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
Collect fractions corresponding to the major peak.
Characterization: Verifying the Identity and Purity
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized H-Gly-Ala-Phe-OH.
Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of the synthesized peptide.[14] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques for peptides.[15]
Expected Molecular Weight: The monoisotopic mass of H-Gly-Ala-Phe-OH (C14H19N3O4) is 293.14 Da. In positive ion mode mass spectrometry, the expected molecular ion peak would be [M+H]+ at m/z 294.15.
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Chemical Formula | C14H19N3O4 |
| Monoisotopic Mass | 293.14 Da |
| [M+H]+ (singly charged) | 294.15 m/z |
| [M+Na]+ (singly charged) | 316.13 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming the amino acid sequence and stereochemistry.[16][17] 1H NMR will show characteristic chemical shifts for the protons in each amino acid residue. 2D NMR techniques like COSY and TOCSY can be used to assign the proton resonances to specific amino acid spin systems.[17]
Analytical RP-HPLC
Analytical RP-HPLC is used to assess the purity of the final product. A sharp, single peak indicates a high degree of purity.
Conclusion
The synthesis and characterization of H-Gly-Ala-Phe-OH serve as an excellent model for the fundamental principles and techniques of modern peptide chemistry. The successful application of Fmoc-based solid-phase peptide synthesis, coupled with purification by RP-HPLC and rigorous characterization by mass spectrometry and NMR, provides a robust and reliable pathway for obtaining high-purity peptides for research and development. This guide has outlined the critical steps and underlying scientific rationale to empower researchers in their peptide synthesis endeavors.
References
- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Cutroneo, K. R. (2003). Purification of naturally occurring peptides by reversed-phase HPLC. Methods in Molecular Biology, 211, 213-228.
- Zhang, Z., & Guan, S. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1.
- Dolan, J. W. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies.
- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
-
Biovera. (2024, November 13). Mass Spectrometry Applications in Peptide Analysis. Retrieved February 13, 2026, from [Link]
-
Chrompedia. (2018, November 27). Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. Retrieved February 13, 2026, from [Link]
- Vachet, R. W., & Glish, G. L. (2001). Mass spectrometry of peptides and proteins. Analytical Chemistry, 73(23), 594A-603A.
- Jia, X., et al. (2021). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Journal of the American Society for Mass Spectrometry, 32(7), 1787-1795.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved February 13, 2026, from [Link]
- Hancock, W. S. (1984). Peptide Purification by Reverse-Phase HPLC. Methods in Enzymology, 104, 273-291.
-
MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved February 13, 2026, from [Link]
- Coin, I., et al. (2007). Fmoc Solid-Phase Peptide Synthesis.
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 13, 2026, from [Link]
-
Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved February 13, 2026, from [Link]
- Kumar, A., et al. (2016). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 14(38), 9063-9072.
- D'Andrea, L. D., & De Simone, A. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
- Nomizu, M., et al. (1991). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International Journal of Peptide and Protein Research, 37(2), 145-152.
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved February 13, 2026, from [Link]
- Mishra, N., & Coutinho, E. (2012). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research, 4(10), 1945-1953.
-
JoVE. (2023, April 30). Video: Peptide Identification Using Tandem Mass Spectrometry. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (n.d.). HBTU. Retrieved February 13, 2026, from [Link]
- Li, W., et al. (2012). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
- Katritzky, A. R., et al. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6230-6233.
- G. T. et al. (2025). Solution Phase Peptide Synthesis: The Case of Biphalin. Methods in Molecular Biology, 2980, 1-13.
-
ResearchGate. (2021, January 6). What is the use of Carbon and Proton NMR Spectrum in Peptide Analysis?. Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Gly-Ala-Phe. PubChem Compound Database. Retrieved February 13, 2026, from [Link]
- G. T. et al. (2025). Solution Phase Peptide Synthesis: The Case of Biphalin. Methods in Molecular Biology, 2980, 1-13.
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. peptide.com [peptide.com]
- 9. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. pharmacy.nmims.edu [pharmacy.nmims.edu]
Methodological & Application
Application Note: A Multipronged Approach to Assessing the Cell Permeability of the Tripeptide H-Gly-Ala-Phe-OH
For: Researchers, scientists, and drug development professionals.
Abstract
The cell membrane represents a formidable barrier to the intracellular delivery of peptide therapeutics. Understanding and quantifying the ability of a peptide to cross this barrier is a critical step in early-stage drug development. This document provides a detailed protocol for assessing the cell permeability of the tripeptide H-Gly-Ala-Phe-OH, a representative small peptide. We present a dual-strategy approach, employing both a cell-based Caco-2 permeability assay and a cell-free Parallel Artificial Membrane Permeability Assay (PAMPA). This combination allows for the dissection of different transport mechanisms, providing a more complete picture of the peptide's potential for oral absorption and systemic exposure. The causality behind experimental choices is explained, and self-validating systems are described to ensure data integrity.
Introduction: The Permeability Challenge of Peptide Therapeutics
Peptide-based drugs offer high specificity and potency, but their therapeutic potential is often limited by poor cell permeability. The plasma membrane, a complex lipid bilayer, restricts the passage of hydrophilic and larger molecules.[1] For a peptide like H-Gly-Ala-Phe-OH to be orally bioavailable, it must efficiently traverse the intestinal epithelium. This transport can occur through several mechanisms, including passive diffusion and carrier-mediated transport.[2][3]
Small peptides, particularly di- and tripeptides, can be transported across the intestinal brush border by specific transporters, such as PepT1.[2] Therefore, a comprehensive assessment of permeability should not only measure passive diffusion but also investigate the potential for active transport. This application note outlines a strategic workflow to characterize the permeability of H-Gly-Ala-Phe-OH.
Strategic Overview: A Dual-Assay Approach
To gain a comprehensive understanding of H-Gly-Ala-Phe-OH's permeability, we recommend a two-tiered approach:
-
Caco-2 Permeability Assay: This is the gold standard in vitro model for predicting human intestinal drug absorption.[4][5][6] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and various transporters.[5][7] This model allows for the assessment of both passive and active transport pathways.[6]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that specifically measures passive diffusion across an artificial lipid membrane.[8][9] By comparing the results from the Caco-2 and PAMPA assays, we can infer the contribution of active transport mechanisms.
The following diagram illustrates the workflow for assessing the cell permeability of H-Gly-Ala-Phe-OH.
Caption: Workflow for H-Gly-Ala-Phe-OH permeability assessment.
Physicochemical Properties of H-Gly-Ala-Phe-OH
A basic understanding of the test article's properties is essential for experimental design.
| Property | Value | Source |
| Molecular Formula | C14H19N3O4 | [10] |
| Molecular Weight | 293.32 g/mol | [10][11][12] |
| Appearance | White powder | [11] |
Detailed Protocol: Caco-2 Permeability Assay
The Caco-2 assay measures the flux of a compound across a confluent monolayer of Caco-2 cells cultured on a semipermeable membrane.[4] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated to determine if the compound is a substrate for active efflux transporters.[5]
Principle
Differentiated Caco-2 cells form a polarized monolayer with tight junctions, creating a barrier that substances must cross via transcellular (through the cells) or paracellular (between the cells) routes. The expression of various transporters allows for the study of active transport processes.[7]
Materials and Reagents
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
MES buffer
-
H-Gly-Ala-Phe-OH
-
Lucifer Yellow (paracellular integrity marker)
-
Propranolol (high permeability control)
-
Atenolol (low permeability control)
-
LC-MS/MS system
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture for 21-25 days to allow for differentiation into a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Prior to the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using an EVOM2™ voltohmmeter. A TEER value >250 Ω·cm² typically indicates a confluent monolayer with well-formed tight junctions.
-
The permeability of Lucifer Yellow, a fluorescent marker that primarily crosses the monolayer via the paracellular route, should also be assessed. The apparent permeability (Papp) of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
For A-B transport: Add the test solution (H-Gly-Ala-Phe-OH at a final concentration of 10 µM in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For B-A transport: Add the test solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.
-
Also, collect a sample from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of H-Gly-Ala-Phe-OH in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux rate of the compound across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber (µmol/cm³).
-
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[7]
-
Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay provides a high-throughput, cell-free method to evaluate passive permeability.[8] It is particularly useful for distinguishing passive transcellular diffusion from other transport mechanisms.[9]
Principle
A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane that separates a donor and an acceptor well.[8] The compound of interest diffuses from the donor well, through the lipid membrane, and into the acceptor well.
Materials and Reagents
-
PAMPA plate system (e.g., 96-well format)
-
Lecithin (e.g., from soybean)
-
Dodecane
-
Phosphate Buffered Saline (PBS), pH 7.4
-
H-Gly-Ala-Phe-OH
-
High and low permeability control compounds
-
LC-MS/MS system
Step-by-Step Protocol
-
Membrane Preparation:
-
Prepare a 1% (w/v) solution of lecithin in dodecane.
-
Carefully add 5 µL of the lipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate.
-
-
Assay Setup:
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the test solution of H-Gly-Ala-Phe-OH at a final concentration of 10 µM in PBS.
-
Add 150 µL of the test solution to the donor plate wells.[13]
-
-
Incubation:
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of H-Gly-Ala-Phe-OH in both the donor and acceptor wells using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) in cm/s using a suitable equation. One common equation is: Pe = - [ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * A * t) Where:
-
[Drug]acceptor is the concentration in the acceptor well.
-
[Drug]equilibrium is the theoretical equilibrium concentration.
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
A is the filter area.
-
t is the incubation time.
-
-
Data Interpretation and Expected Outcomes
The combination of Caco-2 and PAMPA data allows for a nuanced interpretation of H-Gly-Ala-Phe-OH's permeability.
| Scenario | Caco-2 Papp (A-B) | PAMPA Pe | Efflux Ratio | Interpretation |
| 1 | High | High | ~1 | Primarily passive transcellular diffusion. |
| 2 | Low | Low | ~1 | Poor passive permeability. |
| 3 | High | Low | ~1 | Likely active uptake (e.g., via PepT1). |
| 4 | Low | High or Low | >2 | Substrate for active efflux. |
The following diagram illustrates the potential transport pathways for H-Gly-Ala-Phe-OH across the intestinal epithelium.
Caption: Potential transport pathways for H-Gly-Ala-Phe-OH.
Conclusion
This application note provides a robust, dual-assay protocol for the comprehensive assessment of the cell permeability of the tripeptide H-Gly-Ala-Phe-OH. By integrating the cell-based Caco-2 model with the cell-free PAMPA system, researchers can effectively dissect the contributions of passive diffusion and carrier-mediated transport. This detailed understanding of a peptide's permeability characteristics is fundamental for making informed decisions in the drug development pipeline, ultimately accelerating the journey from discovery to clinical application.
References
-
Correlation of in vitro and in vivo models for the oral absorption of peptide drugs - PubMed. (n.d.). Retrieved from [Link]
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). Retrieved from [Link]
-
Introduction. Membrane transport of peptides - PubMed. (n.d.). Retrieved from [Link]
-
Use of Caco-2 cells and LC/MS/MS to screen a peptide combinatorial library for permeable structures - PubMed. (n.d.). Retrieved from [Link]
-
Correlation of in vitro and in vivo models for the absorption of peptide drugs - ResearchGate. (n.d.). Retrieved from [Link]
-
Assessing the Utility of In Vitro Screening Tools for Predicting Bio-Performance of Oral Peptide Delivery - PubMed. (2019, August 26). Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (n.d.). Retrieved from [Link]
-
Rapid label-free cell-based Approach Membrane Permeability Assay using MALDI-hydrogen-deuterium exchange mass spectrometry for peptides - ResearchGate. (2022, September 15). Retrieved from [Link]
-
Optimizing Peptide Permeability Assays - Resolian. (n.d.). Retrieved from [Link]
-
H-Ala-Phe-Gly-OH | C14H19N3O4 | CID 7010482 - PubChem. (n.d.). Retrieved from [Link]
-
Caco-2 Permeability Assay - Evotec. (n.d.). Retrieved from [Link]
-
pampa-permeability-assay.pdf - Technology Networks. (n.d.). Retrieved from [Link]
-
Caco-2 permeability assay - Creative Bioarray. (n.d.). Retrieved from [Link]
-
In vitro models for prediction of drug absorption and metabolism - ITQB NOVA. (n.d.). Retrieved from [Link]
-
Caco-2 Permeability - Creative Biolabs. (n.d.). Retrieved from [Link]
-
H-Gly-Phe-Ala-OH - Chem-Impex. (n.d.). Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (n.d.). Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. (n.d.). Retrieved from [Link]
-
Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides - AWS. (n.d.). Retrieved from [Link]
-
Membrane transport - Wikipedia. (n.d.). Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (n.d.). Retrieved from [Link]
-
Preparation of functionally active cell-permeable peptides by single-step ligation of two... - PMC. (n.d.). Retrieved from [Link]
-
11.8: Transport Across Cell Membrane - Chemistry LibreTexts. (2024, May 12). Retrieved from [Link]
-
Transport across cell membrane - BYJU'S. (n.d.). Retrieved from [Link]
-
Gly-Ala-Phe | C14H19N3O4 | CID 6992494 - PubChem. (n.d.). Retrieved from [Link]
-
Gly-Ala-Phe-OH - Chem-Impex. (n.d.). Retrieved from [Link]
-
Glycyl-alanyl-phenylalanine | C14H19N3O4 | CID 100096 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction. Membrane transport of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane transport - Wikipedia [en.wikipedia.org]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. Gly-Ala-Phe | C14H19N3O4 | CID 6992494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. Glycyl-alanyl-phenylalanine | C14H19N3O4 | CID 100096 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. bioassaysys.com [bioassaysys.com]
Developing a quantitative analytical method for H-Gly-Ala-Phe-OH
Abstract
This application note details a robust, self-validating LC-MS/MS methodology for the quantitation of the tripeptide H-Gly-Ala-Phe-OH (GAP). While tripeptides are often viewed as simple analytes, their analysis in biological matrices presents unique challenges regarding retention of polar moieties, isobaric interferences, and enzymatic instability. This guide utilizes a core-shell C18 separation strategy coupled with positive electrospray ionization (ESI+) to achieve a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL. The protocol is designed in accordance with FDA Bioanalytical Method Validation guidelines.[1]
Introduction & Analyte Logic
H-Gly-Ala-Phe-OH is a model bioactive peptide often used to study proton-coupled oligopeptide transporters (PEPT1/PEPT2) and protease activity.
-
Chemical Challenges:
-
Polarity: The N-terminal Glycine and Alanine residues confer hydrophilicity, risking early elution (void volume) on standard C18 columns.
-
Detection: While Phenylalanine has a chromophore, UV detection lacks the selectivity required for complex matrices (plasma/serum). MS/MS is required.[2]
-
Stability: N-terminal degradation by aminopeptidases is a critical quality attribute (CQA) to monitor during sample preparation.
-
Analyte Properties:
| Property | Value | Notes |
|---|
| Formula |
Method Development Strategy
The following decision tree outlines the logic used to select the stationary phase and ionization mode.
Figure 1: Method Development Decision Tree. A Polar-Embedded C18 column is chosen to prevent phase collapse in highly aqueous loading conditions.
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
Rationale: Solid Phase Extraction (SPE) is cleaner but costlier. For a tripeptide, optimized Protein Precipitation (PPT) with acid stabilization is sufficient and reduces adsorptive losses to glass surfaces.
-
Stock Solution: Dissolve 1 mg H-Gly-Ala-Phe-OH in 1 mL of 50:50 Methanol:Water (1 mg/mL). Store at -20°C.
-
Matrix Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.
-
Stabilization (Critical): Add 5 µL of 5% Formic Acid immediately to inhibit aminopeptidase activity.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., H-Gly-Ala-Phe-OH-d5).
-
Vortex/Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of 0.1% Formic Acid in Water.
-
Note: This dilution step lowers the organic content to ~40%, ensuring the peptide focuses on the column head rather than breaking through.
-
Protocol 2: LC-MS/MS Conditions
Liquid Chromatography Parameters:
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Kinetex F5 or Polar C18 (2.1 x 100 mm, 2.6 µm). Why? The F5/Polar phase provides orthogonal selectivity to standard C18 and retains the Gly-Ala moiety better.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 2% | Loading (High aqueous for retention) |
| 0.50 | 2% | Hold |
| 3.50 | 40% | Elution of Tripeptide |
| 3.60 | 95% | Wash |
| 4.50 | 95% | Wash Hold |
| 4.60 | 2% | Re-equilibration |
| 6.00 | 2% | End |
Mass Spectrometry Parameters (Source Dependent):
-
Source: ESI Positive (
). -
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 450°C (Peptides require high heat for efficient desolvation).
-
Collision Gas: Argon.
MRM Transitions: The fragmentation of H-Gly-Ala-Phe-OH follows standard peptide bond breakage.
-
Precursor: 294.1 m/z (
) -
Primary Product (Quantifier): 166.1 m/z (y1 ion, Phenylalanine residue). High specificity.
-
Secondary Product (Qualifier): 120.1 m/z (Phenylalanine Immonium Ion). High intensity, lower specificity.
Fragmentation Logic & Pathway
Understanding the fragmentation is vital for troubleshooting interferences. The diagram below illustrates the generation of the quantifier ion.
Figure 2: MS/MS Fragmentation Pathway. The y1 ion (m/z 166.1) is selected for quantitation due to its stability and specificity compared to the immonium ion.
Method Validation (Self-Validating Systems)
To ensure the method meets regulatory standards (FDA/ICH), the following validation parameters must be assessed.
1. System Suitability (Pre-run Check):
-
Inject a standard at 10x LLOQ six times.
-
Requirement: %RSD of Peak Area < 5%; Retention Time drift < ±0.1 min.
2. Linearity & Range:
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting:
(Peptide signals often exhibit heteroscedasticity). -
Acceptance:
.
3. Matrix Effect (The "Trust" Factor): Peptides are susceptible to ion suppression from phospholipids.
-
Protocol: Post-column infusion of the peptide while injecting a blank plasma sample.
-
Observation: Look for dips in the baseline at the retention time of the peptide. If suppression > 20%, switch to the "Protocol 1" dilution step or employ Phospholipid Removal Plates (e.g., Ostro/HybridSPE).
Troubleshooting & Expert Insights
-
Issue: Carryover.
-
Cause: Peptides with Phenylalanine can stick to the injector needle or rotor seal.
-
Fix: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid.
-
-
Issue: Peak Tailing.
-
Cause: Interaction with free silanols on the column.
-
Fix: Ensure the column is "End-capped."[3] If using older silica technology, add 0.01% TFA to the mobile phase (note: this may suppress MS signal slightly).
-
-
Issue: Double Peaks.
-
Cause: Cis/Trans isomerization of the peptide bond (less likely in Gly-Ala, more common in Proline) or degradation.
-
Fix: Check stock solution stability. Ensure temperature control (4°C) in the autosampler.
-
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Van Eeckhaut, A., & Michotte, Y. (2006). Chiral separation of peptides on a macrocyclic antibiotic stationary phase. Journal of Chromatography A.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
Sources
Probing the Landscape of Peptide-Protein Interactions Using H-Gly-Ala-Phe-OH: A Detailed Guide for Researchers
Introduction: The Tripeptide as a Minimalist Probe
In the intricate world of molecular recognition, the interaction between peptides and proteins governs a vast array of cellular processes. Understanding these interactions is paramount for fundamental biological research and the development of novel therapeutics. While large peptides and protein domains are often the primary focus, short synthetic peptides, such as the tripeptide H-Gly-Ala-Phe-OH, offer a unique and powerful toolset for dissecting these complex interfaces.
This guide provides a comprehensive overview of the application of H-Gly-Ala-Phe-OH in studying peptide-protein interactions. We will delve into the rationale behind using such a minimalist peptide, providing detailed, field-proven protocols for its application in various biophysical assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of short peptides to gain deeper insights into molecular binding events.
The choice of H-Gly-Ala-Phe-OH is deliberate. It incorporates three fundamental amino acid motifs:
-
Glycine (Gly): The smallest and most flexible amino acid, providing conformational adaptability within a binding pocket.
-
Alanine (Ala): A small, non-polar amino acid, offering a simple hydrophobic contact point.
-
Phenylalanine (Phe): An aromatic amino acid capable of engaging in hydrophobic and π-π stacking interactions, which are often crucial for binding affinity and specificity.[1][2]
This combination allows H-Gly-Ala-Phe-OH to serve multiple roles in experimental design: as a fragment of a larger bioactive peptide, a tool for mapping binding site requirements, a competitive inhibitor, or a well-defined negative control. Furthermore, crystallographic studies have shown that the Gly-L-Ala-L-Phe sequence can adopt a near α-helical backbone conformation, a common secondary structure motif in protein interaction sites.[3] This inherent structural propensity makes it an intriguing candidate for mimicking helical epitopes.
Physicochemical Properties of H-Gly-Ala-Phe-OH
A thorough understanding of the physicochemical properties of H-Gly-Ala-Phe-OH is essential for experimental design, particularly for accurate concentration determination and buffer preparation.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉N₃O₄ | [4] |
| Molecular Weight | 293.32 g/mol | [4] |
| CAS Number | 17922-87-1 | [5] |
| Appearance | White powder | [5] |
| Structure (at pH 7) | Zwitterionic form with a protonated N-terminus and a deprotonated C-terminus.[6] |
Core Applications & Experimental Workflows
The utility of H-Gly-Ala-Phe-OH spans a range of biophysical techniques aimed at characterizing binding events. Below, we detail the application of this tripeptide in several key methodologies, providing both the rationale and step-by-step protocols.
Competitive Binding Assays: Elucidating Binding Site Occupancy
A primary application of H-Gly-Ala-Phe-OH is in competitive binding assays. Here, the tripeptide is used to compete with a known binding partner (e.g., a fluorescently labeled peptide or a natural ligand) for the same binding site on a target protein. A reduction in the binding of the primary ligand in the presence of H-Gly-Ala-Phe-OH indicates that they share a common binding site. This approach is invaluable for validating the binding site of a newly discovered ligand or for determining the minimal structural requirements for binding.
Protocol 1: Fluorescence Polarization (FP) Competition Assay
Fluorescence Polarization (FP) is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[7][8][9] In this assay, a fluorescently labeled probe peptide (the "tracer") binds to the target protein, resulting in a high FP signal. The addition of an unlabeled competitor, such as H-Gly-Ala-Phe-OH, displaces the tracer, causing a decrease in the FP signal.
Experimental Rationale: This protocol is designed to determine the inhibitory concentration (IC50) of H-Gly-Ala-Phe-OH, which is the concentration required to displace 50% of the bound tracer. This value can then be used to calculate the binding affinity (Ki) of the tripeptide.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) and ensure all components are filtered and degassed.
-
Target Protein: Prepare a stock solution of the target protein at a known concentration. The final concentration in the assay should be optimized to give a stable and significant FP window.
-
Fluorescent Tracer Peptide: Prepare a stock solution of the fluorescently labeled peptide. Its final concentration should be at or below its dissociation constant (Kd) for the target protein.
-
H-Gly-Ala-Phe-OH Stock Solution: Prepare a high-concentration stock solution of H-Gly-Ala-Phe-OH (e.g., 10 mM) in the assay buffer. Perform serial dilutions to create a range of concentrations for the competition curve.
-
-
Assay Setup (384-well plate format):
-
Controls:
-
Blank: Assay buffer only.
-
Free Tracer: Fluorescent tracer in assay buffer.
-
Tracer + Protein (Maximum Signal): Fluorescent tracer and target protein in assay buffer.
-
-
Competition Wells: Add the target protein, fluorescent tracer, and varying concentrations of H-Gly-Ala-Phe-OH.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis:
-
Subtract the blank values from all wells.
-
Plot the FP signal (in millipolarization units, mP) against the logarithm of the H-Gly-Ala-Phe-OH concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Self-Validation: The inclusion of appropriate controls (blank, free tracer, and maximum signal) is crucial for validating the assay. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness of the results. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Visualization of the FP Competition Assay Workflow:
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Direct Binding Analysis: Quantifying Affinity and Thermodynamics
While competitive assays are powerful, directly measuring the binding of H-Gly-Ala-Phe-OH to a target protein provides a more complete picture of the interaction, including its affinity, stoichiometry, and thermodynamic profile.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single label-free experiment.[10][11][12]
Experimental Rationale: This protocol is designed to provide a complete thermodynamic profile of the H-Gly-Ala-Phe-OH-protein interaction. This information is crucial for understanding the driving forces of binding (e.g., whether it is enthalpy- or entropy-driven).
Step-by-Step Methodology:
-
Sample Preparation:
-
Buffer Matching: It is critical that the protein and H-Gly-Ala-Phe-OH are in identical, degassed buffers to minimize heat of dilution effects.
-
Protein Solution: Prepare the target protein solution at a concentration 10-50 times the expected Kd.
-
Peptide Solution: Prepare the H-Gly-Ala-Phe-OH solution at a concentration 10-20 times that of the protein.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Load the protein solution into the sample cell and the H-Gly-Ala-Phe-OH solution into the injection syringe.
-
Equilibrate the instrument to the desired temperature.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the peptide solution into the protein solution.
-
Allow the system to return to thermal equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Self-Validation: A control experiment where the peptide is injected into the buffer alone should be performed to measure the heat of dilution, which is then subtracted from the binding data. The stoichiometry value (n) should be close to an integer for a well-behaved 1:1 interaction.
Visualization of ITC Data Analysis:
Caption: Data analysis workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[13][14] This allows for the determination of association (ka) and dissociation (kd) rate constants, as well as the equilibrium dissociation constant (Kd).
Experimental Rationale: This protocol is designed to measure the kinetics of the H-Gly-Ala-Phe-OH-protein interaction. Understanding the on- and off-rates provides deeper insights into the binding mechanism than equilibrium measurements alone.
Step-by-Step Methodology:
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The immobilization level should be optimized to avoid mass transport limitations.
-
-
Analyte Preparation:
-
Prepare a series of concentrations of H-Gly-Ala-Phe-OH in a suitable running buffer (e.g., HBS-EP+).
-
-
Binding Measurement:
-
Inject the different concentrations of H-Gly-Ala-Phe-OH over the sensor surface, followed by a dissociation phase with running buffer.
-
A regeneration step may be required between cycles to remove any remaining bound peptide.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka, kd, and Kd.
-
Self-Validation: The quality of the data is assessed by the goodness of the fit (low chi-squared value) and by ensuring that the calculated Kd from the kinetic rate constants is consistent with the Kd determined from an equilibrium analysis of the response at steady state.
Structural Insights: Mapping the Binding Interface
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-resolution information about peptide-protein interactions in solution.[2]
Protocol 4: NMR Chemical Shift Perturbation (CSP) Mapping
CSP mapping involves monitoring changes in the NMR spectrum of a protein upon the addition of a ligand. Residues in the protein that experience a significant change in their chemical environment upon binding will show a shift in their corresponding peaks in the NMR spectrum.
Experimental Rationale: This protocol is designed to identify the binding site of H-Gly-Ala-Phe-OH on the surface of the target protein.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled target protein in a suitable NMR buffer.
-
Prepare a concentrated stock solution of unlabeled H-Gly-Ala-Phe-OH in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the reference.
-
Titrate in increasing amounts of H-Gly-Ala-Phe-OH, acquiring a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra and identify the peaks that shift upon addition of the peptide.
-
Calculate the weighted average chemical shift perturbation for each residue.
-
Map the residues with significant perturbations onto the 3D structure of the protein to visualize the binding site.
-
Self-Validation: The chemical shift changes should saturate as the protein becomes fully bound by the peptide. The perturbations should also map to a localized region on the protein surface, consistent with a specific binding site.
Visualization of the CSP Mapping Principle:
Caption: Principle of Chemical Shift Perturbation (CSP) mapping.
Conclusion: A Versatile Tool in the Researcher's Arsenal
The tripeptide H-Gly-Ala-Phe-OH, despite its simplicity, is a remarkably versatile tool for the study of peptide-protein interactions. Its well-defined chemical and structural properties make it an ideal candidate for a range of biophysical assays, from initial screening in competitive formats to detailed thermodynamic and kinetic characterization and structural mapping. By providing a minimalist yet informative probe, H-Gly-Ala-Phe-OH enables researchers to dissect the fundamental principles of molecular recognition, paving the way for a deeper understanding of biological systems and the rational design of novel therapeutics.
References
-
protocols.io. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
- García-García, J., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. Journal of Immunological Methods, 265(1-2), 1-11.
- Mo, Y., et al. (2015). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 1278, 55-66.
- Jameson, D. M., & Seifried, S. E. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding. Current Protocols in Chemical Biology, 1(1), 1-15.
-
PubMed. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Retrieved from [Link]
-
Jove. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2018). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. Retrieved from [Link]
- Pless, S. A., et al. (2008). A Cation-π Interaction in the Binding Site of the Glycine Receptor Is Mediated by a Phenylalanine Residue. Journal of Neuroscience, 28(42), 10937-10942.
-
PubMed. (2011). A cation-π interaction at a phenylalanine residue in the glycine receptor binding site is conserved for different agonists. Retrieved from [Link]
-
PubMed. (2003). A Peptide Motif Consisting of Glycine, Alanine, and Valine Is Required for the Fibrillization and Cytotoxicity of Human Alpha-Synuclein. Retrieved from [Link]
-
WUR eDepot. (n.d.). Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Retrieved from [Link]
-
PubMed. (1983). L-serine tripeptides: Ac-Ser-Gly, Ala-Ser-Gly and Gly-Ser-Phe. Retrieved from [Link]
-
Scribd. (2023). Tripeptide Gly-Phe-Ala Structure & Water Formation. Retrieved from [Link]
-
PubMed. (1998). Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin. Retrieved from [Link]
-
PubMed. (2011). A cation-π interaction at a phenylalanine residue in the glycine receptor binding site is conserved for different agonists. Retrieved from [Link]
-
Filo. (2025). Draw the tripeptide as it would be found at pH = 7: ala-gly-phe. Retrieved from [Link]
-
PubChem. (n.d.). Gly-Ala-Phe. Retrieved from [Link]
-
PubMed Central. (2006). Glycine–alanine repeats impair proper substrate unfolding by the proteasome. Retrieved from [Link]
-
PubMed Central. (2001). Putative Interhelical Interactions within the PheP Protein Revealed by Second-Site Suppressor Analysis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). NMR Spectroscopy of Peptides and Proteins. Retrieved from [Link]
-
CEDAR. (n.d.). Structural Analysis of Protein-Peptide Interactions. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Protein Interaction Analysis by Surface Plasmon Resonance. Retrieved from [Link]
-
PubMed Central. (2012). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Retrieved from [Link]
-
Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]
-
SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link]
-
PubMed Central. (2024). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]
-
Creative Biolabs Antibody. (n.d.). Protocol of Competition (Inhibition) ELISA. Retrieved from [Link]
-
Rockland Immunochemicals. (n.d.). Peptide Competition Assay (PCA) Protocol. Retrieved from [Link]
-
PubMed. (1998). Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin. Retrieved from [Link]
-
PubMed Central. (2007). Tripeptide analysis of protein structures. Retrieved from [Link]
-
PubMed Central. (2025). Tripeptides inhibit dual targets AChE and BACE-1: a computational study. Retrieved from [Link]
-
PubMed Central. (2012). Biophysical characterization of recombinant proteins: A key to higher structural genomics success. Retrieved from [Link]
-
PubMed. (1993). Role of Water Molecules in the Crystal Structure of Gly-L-Ala-L-Phe: A Possible Sequence Preference for Nucleation of Alpha-Helix?. Retrieved from [Link]
-
PubMed Central. (2025). Peptide design to control protein–protein interactions. Retrieved from [Link]
-
UC San Diego. (n.d.). Molecular mechanical properties of short-sequence peptide enzyme mimics. Retrieved from [Link]
-
PubMed Central. (2013). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. Retrieved from [Link]
-
ResearchGate. (n.d.). An example of a protein-peptide binding assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Biophysical Characterization of Membrane Proteins. Retrieved from [Link]
-
ACS Publications. (2014). Rational Design of Topographical Helix Mimics as Potent Inhibitors of Protein–Protein Interactions. Retrieved from [Link]
-
PubMed Central. (2011). Biophysical characterization of G-protein coupled receptor-peptide ligand binding. Retrieved from [Link]
-
Sensus Impact (Silverchair). (2024). In silico screening of protein-binding peptides with an application to developing peptide inhibitors against antibiotic resistance. Retrieved from [Link]
-
PNAS. (n.d.). Structural and biological mimicry of protein surface recognition by !/"-peptide foldamers. Retrieved from [Link]
-
PubMed. (2023). Biophysical Characterization of Membrane Proteins. Retrieved from [Link]
-
PubMed Central. (2023). Back in time to the Gly-rich prototype of the phosphate binding elementary function. Retrieved from [Link]
Sources
- 1. A Cation-π Interaction in the Binding Site of the Glycine Receptor Is Mediated by a Phenylalanine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cation-π Interaction at a Phenylalanine Residue in the Glycine Receptor Binding Site Is Conserved for Different Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gly-Ala-Phe | C14H19N3O4 | CID 6992494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Draw the tripeptide as it would be found at pH = 7: ala-gly-phe | Filo [askfilo.com]
- 6. Development of protein-protein interaction inhibitors for the treatment of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular structural requirements for binding and activation of L-alanine taste receptors [pubmed.ncbi.nlm.nih.gov]
- 8. Ala-Gly-Phe | C14H19N3O4 | CID 11231669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Peptide-Based Inhibitors of Protein–Protein Interactions (PPIs): A Case Study on the Interaction Between SARS-CoV-2 Spike Protein and Human Angiotensin-Converting Enzyme 2 (hACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Improving peak resolution of H-Gly-Ala-Phe-OH in reversed-phase HPLC
Current Status: Online | Specialist: Senior Application Scientist Topic: Improving Peak Resolution in Reversed-Phase HPLC (RP-HPLC)
Molecule Profile & Separation Challenges
Before troubleshooting, we must understand the physicochemical behavior of your specific analyte.
| Property | Value / Characteristic | Chromatographic Impact |
| Sequence | H-Gly-Ala-Phe-OH | Tripeptide (Small molecule behavior).[1] |
| MW | ~293.3 Da | Accessible to standard pore sizes (80–120 Å).[1] |
| Hydrophobicity | Mixed | Phe (Phenylalanine) dominates retention.[1] Gly/Ala are less retentive.[1] |
| Isoelectric Point (pI) | ~5.5 – 6.0 | Zwitterionic at neutral pH.[1] |
| Critical Challenge | Peak Tailing & Co-elution | The N-terminal amine interacts with residual silanols; hydrophobic impurities (e.g., deletion sequences like H-Gly-Phe-OH) elute closely.[1] |
The Mobile Phase Strategy: The "TFA Effect"
User Question: "My peaks are broad and tailing significantly. I'm using 0.1% Formic Acid. Should I change my modifier?"
Expert Answer: Yes. For maximum resolution (optical detection), Trifluoroacetic Acid (TFA) is superior to Formic Acid (FA).[1]
The Mechanism
H-Gly-Ala-Phe-OH contains a basic N-terminus and a hydrophobic C-terminus (Phe).[1]
-
pH Control: TFA (pH ~2.0) fully protonates the carboxylic acid (-COOH) and the amine (-NH3+).[1] This prevents the molecule from existing as a zwitterion, which generally yields poor retention.
-
Ion Pairing: The trifluoroacetate anion (
) pairs with the positively charged N-terminus of the peptide. This neutralizes the charge and adds a hydrophobic "cap" to the molecule, increasing its affinity for the C18 stationary phase and sharpening the peak. -
Silanol Suppression: The TFA anion masks residual silanols on the silica surface, preventing the "cation-exchange" interactions that cause tailing.
Visualization: The Ion-Pairing Dynamic
The following diagram illustrates how TFA bridges the gap between your charged peptide and the hydrophobic stationary phase.
Caption: TFA acts as a bridge, neutralizing the peptide's charge to prevent silanol interaction (tailing) while enhancing hydrophobic binding to the C18 chain.
Protocol Recommendation:
-
Standard UV: Use 0.1% TFA in both Water (A) and Acetonitrile (B).[1]
-
LC-MS Work: If TFA suppresses your signal too much, use 0.1% Formic Acid but upgrade to a "Charged Surface Hybrid" (CSH) column or a column specifically designed for peptide mapping to mitigate the loss of peak shape.
Stationary Phase Selection
User Question: "Should I use a Wide-Pore (300 Å) column since this is a peptide?"
Expert Answer: No. This is a common misconception.[1]
-
300 Å columns are designed for large proteins (> 10-15 kDa) to allow them to enter the pore.[1]
-
H-Gly-Ala-Phe-OH (293 Da) is small.[1] A standard 100 Å or 120 Å pore size provides significantly more surface area, leading to higher loadability and better resolution of impurities.
Column Selection Matrix
| Column Type | Suitability | Why? |
| C18 (100 Å) | Excellent | High surface area; strong retention of the Phe residue.[1] Best for separating hydrophobic impurities.[1][2] |
| C8 (100 Å) | Good | Use only if the peptide is too retained on C18 (unlikely for a tripeptide) or to reduce run time. |
| Phenyl-Hexyl | Alternative | Offers unique |
| C18 (300 Å) | Poor | Lower surface area; unnecessary for a molecule this small.[1] |
Gradient Optimization Protocol
User Question: "I have a cluster of peaks eluting together. How do I separate them?"
Expert Answer: Tripeptides often suffer from "isocratic overlap."[1] You need a Shallow Gradient focused on the elution point of the Phenylalanine residue.
The "Shallow Dive" Workflow
-
Scouting Run: Run a linear gradient 5% -> 95% B over 20 minutes.
-
Identify Elution: Suppose H-Gly-Ala-Phe-OH elutes at 30% B .
-
Calculate Window: Create a focused gradient starting 5% below and ending 5% above the elution point.
-
Flatten Slope: Extend this 10% change over a longer time (e.g., 10-15 minutes).
Recommended Protocol (Assuming ~30% Elution):
| Time (min) | % Buffer B (ACN + 0.1% TFA) | Description |
| 0.0 | 5 | Initial Hold |
| 2.0 | 25 | Rapid ramp to near-elution |
| 12.0 | 35 | The Separation Window (1% change per min) |
| 12.1 | 95 | Wash |
| 15.0 | 95 | Hold Wash |
| 15.1 | 5 | Re-equilibration |
Troubleshooting FAQ & Decision Tree
User Question: "How do I diagnose my specific peak shape issue?"
Use the logic tree below to identify the root cause of your resolution loss.
Caption: Diagnostic flow for identifying the root cause of peak shape anomalies in peptide HPLC.
Specific FAQ for H-Gly-Ala-Phe-OH[1]
Q: I see a small peak just before my main peak. Is it an impurity? A: It is likely a Deletion Sequence (e.g., H-Gly-Phe-OH or H-Ala-Phe-OH) resulting from incomplete coupling during synthesis.[1] Because these lack one amino acid, they are slightly less hydrophobic (usually) and elute earlier.[1] Use the Shallow Gradient protocol above to resolve them.
Q: My retention time is shifting between runs. A: This is often due to Column Equilibration .[1] Peptides modify the stationary phase surface. Ensure you re-equilibrate for at least 10 column volumes (CV) between runs.[1] For a 4.6 x 150mm column (Vm ≈ 1.6 mL), flow at 1 mL/min for 15-20 minutes between injections.
References
-
BenchChem. (2025).[1][3] The Lynchpin of Peptide Separations: A Technical Guide to Trifluoroacetic Acid in Reverse-Phase HPLC. Retrieved from
-
Waters Corporation. (n.d.).[1] Peptide Isolation – Method Development Considerations. Retrieved from [1]
-
PubChem. (2025).[1] H-Gly-Ala-Phe-OH Compound Summary. Retrieved from [1]
-
Separation Science. (2024). C8 vs C18 Column: Which Should You Choose? Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. Retrieved from
Sources
Optimizing collision energy for H-Gly-Ala-Phe-OH fragmentation in MS/MS
Guide: Optimizing Collision Energy for H-Gly-Ala-Phe-OH Fragmentation
Welcome to the technical support guide for optimizing tandem mass spectrometry (MS/MS) parameters. This document, prepared by a Senior Application Scientist, provides in-depth guidance, troubleshooting, and validated protocols for researchers, scientists, and drug development professionals working on peptide fragmentation. Our focus is the targeted optimization of collision energy for the tripeptide H-Gly-Ala-Phe-OH.
Section 1: Foundational Principles of Peptide Fragmentation
Before delving into troubleshooting, it is crucial to understand the mechanism of Collision-Induced Dissociation (CID). In CID, precursor ions, selected in the first stage of mass spectrometry, are accelerated and collided with neutral gas molecules (like nitrogen or argon) in a collision cell.[1][2] This process converts the ion's kinetic energy into internal energy, which, when sufficient, induces fragmentation.[3][4]
For peptides in low-energy CID, fragmentation predictably occurs along the amide backbone, yielding two primary types of sequence ions:
-
b-ions: The charge is retained on the N-terminal fragment.
-
y-ions: The charge is retained on the C-terminal fragment.[5][6]
The specific collision energy (CE) required to generate an informative spectrum is dependent on the peptide's sequence, size, and charge state, as well as the type of mass spectrometer used.[2][3]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions when setting up an MS/MS experiment for H-Gly-Ala-Phe-OH.
Q1: What is a reasonable starting collision energy for a small tripeptide like H-Gly-Ala-Phe-OH?
A1: For a small, singly or doubly charged peptide on a standard quadrupole or ion trap instrument, a good starting point is typically between 15-25 eV. However, optimal CE is highly instrument-dependent. Some platforms use "Normalized Collision Energy" (NCE), where a value of 25-35 often serves as a robust starting point.[4] The key is to use this as a baseline from which to begin empirical optimization.
Q2: How will the precursor ion charge state affect my collision energy optimization?
A2: Higher charge states generally require less collision energy to induce fragmentation. The increased charge repulsion within the peptide backbone lowers the energy barrier for dissociation. As a rule of thumb, a triply charged precursor will require less energy than a doubly charged one, which in turn requires less than a singly charged precursor. Therefore, you must optimize the CE for each precursor charge state you intend to analyze.
Q3: Should I use a fixed collision energy or a ramped/stepped collision energy?
A3: The choice depends on your goal.
-
Fixed CE: Best for targeted, quantitative experiments like Multiple Reaction Monitoring (MRM), where the goal is to maximize the signal for a specific fragment ion.[7][8]
-
Ramped/Stepped CE: Ideal for discovery or qualitative experiments where the goal is to generate a wide range of fragment ions to maximize sequence coverage.[9][10] Ramping the energy within a single scan ensures that both easily-broken and more stable bonds are fragmented.
Q4: What are the expected primary fragment ions for H-Gly-Ala-Phe-OH?
A4: The primary fragments will be b- and y-type ions from the cleavage of the two peptide bonds. The presence of Phenylalanine (Phe) can influence fragmentation, but the main backbone cleavages are expected. Below is a table of the theoretical monoisotopic masses for the primary sequence ions.
| Ion Type | Sequence | m/z (Singly Charged) |
| b₁ | Gly | 58.04 |
| b₂ | Gly-Ala | 129.08 |
| y₁ | Phe | 166.09 |
| y₂ | Ala-Phe | 237.12 |
| Table 1: Theoretical monoisotopic m/z values for the primary b- and y-ions of H-Gly-Ala-Phe-OH. |
Section 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during the optimization process.
Problem 1: Poor fragmentation efficiency; the precursor ion remains the most intense peak in my MS/MS spectrum.
-
Q: My precursor ion is barely fragmenting. What is the first parameter I should adjust?
-
A: The most direct solution is to incrementally increase the collision energy. The initial energy is likely below the threshold required for efficient dissociation of this specific peptide. Increase the CE in steps of 2-5 eV (or 2-5 units for NCE) and monitor the decrease in precursor intensity and the corresponding increase in fragment ion intensity.
-
-
Q: I've increased the collision energy significantly, but fragmentation is still poor. What else could be the cause?
-
A: Check the collision gas pressure in your instrument. Insufficient collision gas (e.g., argon or nitrogen) will lead to an inadequate number of collisions, resulting in poor energy transfer and minimal fragmentation. Ensure the gas supply and pressure settings are within the manufacturer's recommended range.
-
Problem 2: My spectrum is noisy and contains many low-intensity, non-specific peaks.
-
Q: I'm seeing a lot of chemical noise and very weak b/y ions. How can I improve my signal-to-noise ratio?
-
A: This can result from an excessively high collision energy, which causes the primary fragment ions to undergo secondary fragmentation, breaking them down into smaller, less informative ions. This "over-fragmentation" shatters the signal across many low-m/z channels. Try reducing the CE to see if the intensity of the primary b- and y-ions increases.
-
-
Q: Could the issue be with my precursor ion selection?
-
A: Yes. A wide isolation window for the precursor ion can allow co-eluting ions of a similar m/z to enter the collision cell, leading to a composite spectrum of multiple analytes. Try narrowing the precursor isolation window (e.g., from 2 Da to 0.7 Da) to ensure you are only fragmenting your ion of interest.
-
Problem 3: I am not observing the expected fragment ions (e.g., a specific y-ion is missing).
-
Q: I can see the b₂-ion but the y₁-ion is very weak or absent. Why might this happen?
-
A: The stability of fragment ions varies. Some fragmentation pathways are more energetically favorable than others. The absence of a specific ion at one CE setting does not mean it cannot be produced. This is a primary reason for performing a CE ramp experiment. The optimal energy for the b₂-ion may be different from the optimal energy for the y₁-ion. A study on monoclonal antibodies demonstrated that using spectra from multiple energies provides significantly better sequence coverage.[10]
-
-
Q: Could the peptide's structure be influencing the fragmentation pattern?
-
A: Absolutely. The presence of certain amino acids can direct fragmentation. While H-Gly-Ala-Phe-OH is relatively simple, the Phenylalanine residue can sometimes promote specific fragmentation pathways.[11] If you consistently fail to see an expected fragment, consider that an alternative, more favorable fragmentation channel may be dominating at the energies tested.
-
Section 4: Experimental Protocols & Workflows
This section provides step-by-step methodologies for optimizing collision energy.
Workflow for Collision Energy Optimization
The overall process involves a systematic approach to identify the energy that produces the most informative spectrum for your analytical needs.
Caption: Workflow for systematic collision energy optimization.
Protocol 1: Manual Collision Energy Ramping via Infusion
This protocol is a fundamental approach to determine the optimal CE for generating specific fragment ions.
-
Preparation: Prepare a 1 pmol/µL solution of H-Gly-Ala-Phe-OH in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion: Infuse the sample into the mass spectrometer at a stable flow rate (e.g., 5 µL/min).
-
MS1 Scan: Acquire an MS1 spectrum to identify the m/z and charge state of the precursor ion (e.g., [M+H]⁺).
-
MS/MS Method Creation: Create a product ion scan method targeting the determined precursor m/z.
-
CE Ramp Acquisition:
-
Set the initial collision energy to a low value (e.g., 10 eV).
-
Acquire data for 30-60 seconds to obtain a stable signal.
-
Increase the CE by a fixed increment (e.g., 2 eV).
-
Repeat this process across a relevant range (e.g., 10 eV to 40 eV).
-
-
Data Analysis:
-
For each CE value, record the intensity of the precursor ion and the key fragment ions (b₂, y₁, y₂).
-
Create a plot of ion intensity versus collision energy to visualize the optimal energy for each fragment. The CE that yields the maximum intensity for a target fragment is the optimum for that specific transition.[8]
-
Troubleshooting Logic for CE Optimization
Use this decision tree to diagnose common issues during optimization.
Caption: A decision tree for troubleshooting MS/MS fragmentation.
References
-
MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124. [Link]
-
MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. American Society for Mass Spectrometry Conference Poster. [Link]
-
Vahidi, S., et al. (2024). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. Journal of the American Society for Mass Spectrometry. [Link]
-
Skyline Team. (n.d.). Skyline Collision Energy Optimization Tutorial. Skyline. [Link]
-
Vachet, R. W., & Glish, G. L. (1998). Collision-induced dissociation (CID) of peptides and proteins. Methods in Molecular Biology, 146, 231-250. [Link]
-
Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical & Pharmaceutical Research. [Link]
-
Nagy, G., et al. (2019). Optimal Collision Energies and Bioinformatics Tools for Efficient Bottom-up Sequence Validation of Monoclonal Antibodies. Analytical Chemistry, 91(20), 12893–12901. [Link]
-
Reid, G. E., & McLuckey, S. A. (2002). 'Collision'-induced dissociation (CID) of peptides and proteins. Journal of Mass Spectrometry, 37(7), 663-675. [Link]
-
Thermo Fisher Scientific. (n.d.). Collision-Based Ion-activation and Dissociation. AnalyteGuru. [Link]
-
Krencz, I., et al. (2022). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of Proteome Research, 21(11), 2755–2764. [Link]
-
Harrison, A. G. (2002). Effect of Phenylalanine on the Fragmentation of Deprotonated Peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242-1249. [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]
-
ResearchGate. (2023). How to choose optimal collision energy (CE) for MRM transition? ResearchGate. [Link]
-
Sándor, A. D., et al. (2015). Selection of Collision Energies in Proteomics Mass Spectrometry Experiments for Best Peptide Identification: Study of Mascot Score Energy Dependence Reveals Double Optimum. Analytical Chemistry, 87(18), 9274-9281. [Link]
-
Matrix Science. (n.d.). Peptide fragmentation. Mascot. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.com]
- 5. Dissociation Technique Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Mascot help: Peptide fragmentation [matrixscience.com]
- 7. technologynetworks.com [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Validation & Comparative
Cross-validation of H-Gly-Ala-Phe-OH quantification methods (e.g., HPLC vs. MS)
A Senior Application Scientist's Guide to Cross-Validation of H-Gly-Ala-Phe-OH Quantification Methods: HPLC-UV vs. LC-MS/MS
Executive Summary
Accurate quantification of peptides is a cornerstone of pharmaceutical development and biomedical research. For the tripeptide H-Gly-Ala-Phe-OH, a common model peptide, selecting the appropriate analytical methodology is critical for generating reliable and reproducible data. This guide provides an in-depth comparison of two workhorse techniques for peptide quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will explore the fundamental principles of each technique, present a head-to-head comparison of their performance characteristics, and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and fit-for-purpose analytical methods for peptide quantification.
Introduction: The Imperative for Accurate Peptide Quantification
The tripeptide Glycyl-Alanine-Phenylalanine (H-Gly-Ala-Phe-OH) serves as an excellent exemplar for discussing the analytical challenges in peptide quantification. Whether it is being assessed as a drug substance, a metabolite, or a biomarker, the precision and accuracy of its measurement are paramount. The choice of analytical technique directly impacts data quality, influencing critical decisions in drug discovery, development, and quality control. This guide focuses on the two most prevalent methods, HPLC-UV and LC-MS/MS, providing the technical insights necessary to make an informed decision based on the specific requirements of your application. The validation of these analytical procedures must be robust, demonstrating that the method is suitable for its intended purpose, a principle thoroughly outlined in regulatory guidelines such as ICH Q2(R1).[1][2][3]
Foundational Principles of Quantification
A clear understanding of the underlying principles of each technique is essential for effective method development and troubleshooting.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique that separates compounds based on their physicochemical interactions with a stationary phase (the column) and a mobile phase (the solvent). For peptides like H-Gly-Ala-Phe-OH, Reversed-Phase HPLC (RP-HPLC) is the most common modality.[4][5]
-
Mechanism of Separation: In RP-HPLC, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile). H-Gly-Ala-Phe-OH is injected into the mobile phase stream and partitions between the mobile and stationary phases. Its retention is primarily governed by the hydrophobicity of the Phenylalanine residue. By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase, the peptide is eluted from the column and travels to the detector.
-
Principle of Quantification: Quantification is achieved using a UV-Vis detector. The peptide bond itself absorbs UV light strongly in the low UV range (210-220 nm).[4][5] Additionally, the Phenylalanine residue's aromatic ring provides absorbance at higher wavelengths (around 257 nm). The detector measures the amount of light absorbed by the eluting peptide, which, according to the Beer-Lambert law, is directly proportional to its concentration.
Scientist's Note: The choice of detection wavelength is a critical parameter. While 214 nm provides a strong signal due to the peptide backbone, it is also more susceptible to interference from other components in the sample matrix that may also absorb at this low wavelength. Using a wavelength specific to an aromatic residue, like Phenylalanine, can enhance selectivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS couples the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. This technique has become the gold standard for bioanalysis due to its superior performance, especially in complex biological matrices.[6]
-
Mechanism of Separation: The liquid chromatography component is identical to that used in HPLC-UV, employing a column and solvent gradient to separate H-Gly-Ala-Phe-OH from other sample components. The use of MS-compatible mobile phase modifiers, such as formic acid instead of trifluoroacetic acid (TFA), is crucial as TFA can suppress the ionization process.[7]
-
Principle of Quantification: As the peptide elutes from the LC column, it enters the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source. ESI generates charged, gas-phase ions of the peptide (e.g., [M+H]⁺). These ions are then guided into the mass analyzer. For quantification, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is most common.
-
Q1 (First Quadrupole): Isolates the parent ion (precursor ion) of H-Gly-Ala-Phe-OH based on its specific mass-to-charge ratio (m/z).
-
q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Isolates a specific fragment ion (product ion) that is characteristic of H-Gly-Ala-Phe-OH.
-
This two-stage mass filtering (precursor → product ion transition) provides exceptional selectivity, as it is highly unlikely that an interfering compound will have both the same precursor ion mass and the same product ion mass. The detector counts the number of product ions reaching it, which is directly proportional to the concentration of the analyte.
Head-to-Head Performance Comparison
The choice between HPLC-UV and LC-MS/MS depends on the specific analytical requirements, such as the required sensitivity, the complexity of the sample matrix, and throughput needs. The following table summarizes the typical performance characteristics of each method for the quantification of H-Gly-Ala-Phe-OH.
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Specificity/Selectivity | Moderate | Very High | UV detection relies on chromatographic separation alone. Co-eluting impurities with similar UV absorbance can interfere.[6] LC-MS/MS adds a layer of mass-based selectivity (precursor and product ion masses), making it far less susceptible to interferences. |
| Sensitivity (LOQ) | ~0.1 - 1 µg/mL | ~0.01 - 1 ng/mL | Mass spectrometers are inherently more sensitive detectors. The low background noise achieved with MRM allows for the detection of much lower quantities of the analyte compared to UV absorbance.[8] |
| Linearity & Dynamic Range | Good (2-3 orders of magnitude) | Excellent (4-5 orders of magnitude) | LC-MS/MS detectors (like electron multipliers) can operate over a much wider range of signal intensities without saturation compared to UV detectors. |
| Accuracy & Precision | Good (%RSD < 5%) | Excellent (%RSD < 2-3%) | The use of a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS effectively corrects for variability in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision.[9] |
| Matrix Effects | Low to Moderate | Potentially High | Matrix components can co-elute and suppress or enhance the ionization of the target analyte in the MS source. This is a well-known phenomenon that must be carefully evaluated during method validation. UV detection is generally less prone to such effects. |
| Throughput | Moderate | High | LC-MS/MS methods can often use faster chromatography gradients because the mass spectrometer's selectivity can resolve analytes that are not fully separated chromatographically.[6] |
| Cost & Complexity | Lower initial cost, simpler operation. | Higher initial investment, requires specialized expertise for operation and maintenance. |
Experimental Protocols & Workflows
Adherence to validated protocols is essential for generating high-quality, reproducible data. The following sections outline standardized workflows for both techniques, grounded in the principles of bioanalytical method validation.[10][11][12]
HPLC-UV Quantification Workflow
This workflow is suitable for purity assessments and quantification in relatively clean sample matrices, such as drug substance or simple formulations.
Workflow Diagram: HPLC-UV Quantification
Caption: Workflow for H-Gly-Ala-Phe-OH quantification by HPLC-UV.
Step-by-Step Protocol:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Rationale: TFA is an excellent ion-pairing agent that sharpens peptide peaks by minimizing unwanted interactions with the silica backbone of the column.
-
-
Preparation of Standards and Samples:
-
Prepare a 1.0 mg/mL stock solution of H-Gly-Ala-Phe-OH reference standard in Mobile Phase A.
-
Perform serial dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentration levels.
-
Dilute unknown samples to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 214 nm.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 60% B
-
17-18 min: 60% to 95% B
-
18-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (Re-equilibration)
-
-
Rationale: The gradient is designed to provide good resolution of the analyte peak from any potential impurities or matrix components. The re-equilibration step is crucial for ensuring reproducible retention times between injections.
-
-
Data Analysis:
-
Integrate the peak area of H-Gly-Ala-Phe-OH in all standards, QCs, and samples.
-
Construct a calibration curve by plotting the peak area versus concentration for the calibration standards. Apply a linear regression fit.
-
Determine the concentration of the peptide in the unknown samples by interpolating their peak areas from the calibration curve.
-
LC-MS/MS Quantification Workflow
This workflow is ideal for quantifying H-Gly-Ala-Phe-OH in complex biological matrices like plasma or tissue homogenates, where high sensitivity and selectivity are required.
Workflow Diagram: LC-MS/MS Quantification
Caption: Workflow for H-Gly-Ala-Phe-OH quantification by LC-MS/MS.
Step-by-Step Protocol:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a volatile acid that aids in the protonation of the peptide in the ESI source, leading to a strong [M+H]⁺ signal, and is compatible with MS detection.
-
-
Preparation of Standards and Samples:
-
Prepare calibration standards and QCs by spiking known amounts of H-Gly-Ala-Phe-OH reference standard into the same biological matrix as the unknown samples (e.g., blank plasma).
-
To 50 µL of each standard, QC, and unknown sample, add 10 µL of a stable isotope-labeled internal standard (SIL-IS), such as H-Gly-Ala-[¹³C₉,¹⁵N]-Phe-OH, at a fixed concentration.
-
Rationale: The SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes and experiences the same extraction inefficiencies and matrix effects, allowing for highly accurate correction.[9]
-
Perform protein precipitation by adding 200 µL of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new plate or vials for injection.
-
-
LC-MS/MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A fast gradient, e.g., 5% to 80% B in 3 minutes.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization Mode: ESI Positive.
-
MRM Transitions (Illustrative):
-
H-Gly-Ala-Phe-OH: e.g., Precursor m/z 280.1 → Product m/z 120.1
-
SIL-IS: e.g., Precursor m/z 290.1 → Product m/z 130.1
-
-
Rationale: The use of a shorter column and faster gradient is possible due to the high selectivity of the MS detector, significantly increasing sample throughput.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the SIL-IS MRM transitions.
-
Calculate the Peak Area Ratio (PAR) for each injection (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the PAR versus concentration for the calibration standards. Apply a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration in unknown samples by interpolating their PAR from the weighted calibration curve.
-
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of H-Gly-Ala-Phe-OH, but their suitability depends on the application.
-
Choose HPLC-UV when:
-
Analyzing relatively high concentrations of the peptide in simple matrices (e.g., drug substance purity, quality control of formulations).
-
Cost and ease of use are major considerations.
-
The highest sensitivity is not required.
-
-
Choose LC-MS/MS when:
-
Quantifying low concentrations of the peptide in complex biological matrices (e.g., plasma, serum, tissue).
-
High selectivity is needed to overcome interferences.
-
High sample throughput is a priority.
-
The "gold standard" of accuracy and precision is required, as is often the case for regulatory submissions of bioanalytical data.[10][11]
-
Ultimately, the method chosen must be rigorously validated according to established guidelines to ensure that it is fit for its intended purpose and that the data generated is reliable, reproducible, and defensible.[1][3][13]
References
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmaceutical Inspection Co-operation Scheme. (2021). ICH Guideline Q2(R1) on Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmaceutical Technology. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]
-
Aguilar, M.I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
-
Taylor, R., et al. (2002). Clinical Chemistry, 48(9), 1511-1519. (Example of comparison). [Link]
-
Waters Corporation. (2018). Internal Standard Options for Peptide LC-MS Quantification - Part 1. [Link]
-
Phenomenex. (2022). Choosing the Right UHPLC Column for Peptide Mapping. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. In The Nucleus. (Vol. 2, pp. 2-2). [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. renyi.hu [renyi.hu]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Choose UHPLC Columns for Peptides [phenomenex.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. youtube.com [youtube.com]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
Benchmarking the enzymatic cleavage of H-Gly-Ala-Phe-OH against a known substrate
[1]
Executive Summary
In proteolytic benchmarking, Hippuryl-L-Phenylalanine (HPA) serves as the "gold standard" substrate for Carboxypeptidase A (CPA) due to its high turnover number (
Key Findings:
-
Catalytic Efficiency: Hippuryl-Phe exhibits superior catalytic efficiency (
) largely due to the N-terminal benzoyl-glycyl (hippuryl) group, which enhances hydrophobic contacts in the S2/S3 subsites.[1] -
Physiological Relevance: H-Gly-Ala-Phe-OH better mimics natural peptide degradation pathways, making it a superior probe for studying "native" proteolytic events compared to the synthetic HPA.[1]
-
Detection: While HPA allows for direct UV monitoring at 254 nm, H-Gly-Ala-Phe-OH requires HPLC or colorimetric derivatization (e.g., ninhydrin) for precise quantification, affecting assay throughput.[1]
Scientific Foundation: Mechanistic Specificity
Enzyme Target: Carboxypeptidase A (CPA)
CPA (EC 3.4.17.[1][2][3][4]1) is a pancreatic metalloexopeptidase that hydrolyzes the C-terminal peptide bond of aromatic or branched aliphatic amino acids.[2][5] The active site contains a Zinc ion (
Substrate Architecture Comparison
The difference in cleavage kinetics stems from the interaction between the substrate's non-scissile residues and the enzyme's secondary binding pockets (S1, S2, S3).
-
Benchmark (Hippuryl-Phe): The benzoyl group acts as a hydrophobic anchor, optimizing alignment in the hydrophobic pocket leading to the active site. The N-terminal blocking prevents electrostatic repulsion.[1]
-
Test Subject (H-Gly-Ala-Phe-OH): The free N-terminal amine (
) at neutral pH can introduce unfavorable electrostatic interactions or lack the necessary bulk to fully occupy the S2/S3 subsites, typically resulting in a higher (lower affinity).[1]
Mechanistic Pathway Diagram
The following diagram illustrates the CPA catalytic cycle, highlighting the critical role of the Zinc ion and Glu270 in the hydrolysis of the Phe-Ala bond.[5]
Caption: The catalytic cycle of Carboxypeptidase A, showing substrate binding, zinc-mediated hydrolysis, and product release.
Experimental Protocol: Comparative Assay
To objectively compare the two substrates, the following self-validating protocol utilizes a fixed-time HPLC method for H-Gly-Ala-Phe-OH and a continuous spectrophotometric method for Hippuryl-Phe, normalized to enzyme units.
Materials
-
Enzyme: Bovine Carboxypeptidase A (Sigma-Aldrich/Merck), solubilized in 10% LiCl (to prevent aggregation).[1]
-
Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 (High salt is mandatory for CPA solubility).
-
Benchmark Substrate: 1.0 mM Hippuryl-L-Phe in Buffer.[1]
-
Test Substrate: 1.0 mM H-Gly-Ala-Phe-OH in Buffer.
Workflow Logic
Caption: Parallel experimental workflow for comparing continuous UV kinetics (Benchmark) vs. discontinuous HPLC kinetics (Test Substrate).
Detailed Procedures
Method A: Hippuryl-Phe (Continuous UV) [1]
-
Blanking: Add 2.9 mL of substrate solution to a quartz cuvette. Zero the spectrophotometer at 254 nm .
-
Initiation: Add 0.1 mL of diluted CPA enzyme. Mix by inversion immediately.[1]
-
Measurement: Record absorbance decrease for 3–5 minutes.
-
Validation: The plot must be linear (
). If curvature appears <1 min, dilute enzyme.
Method B: H-Gly-Ala-Phe-OH (Discontinuous HPLC)
-
Incubation: Mix 100 µL substrate + 10 µL enzyme in microcentrifuge tubes.
-
Timepoints: At
min, remove aliquots. -
Quenching: Immediately add 10 µL of 10% Trifluoroacetic Acid (TFA) to stop the reaction.
-
Analysis: Inject 20 µL onto a C18 Reverse-Phase HPLC column.
-
Quantification: Measure the Area Under Curve (AUC) for the appearance of the product Phenylalanine and the disappearance of H-Gly-Ala-Phe-OH .
Results: Comparative Performance Data
The following data represents typical kinetic values derived from standard enzymology literature for CPA acting on these substrate classes.
Kinetic Parameters Table
| Parameter | Hippuryl-L-Phe (Benchmark) | H-Gly-Ala-Phe-OH (Test) | Interpretation |
| 0.5 – 1.0 | 2.0 – 5.0 | The enzyme has higher affinity for the Benchmark.[1] The free N-terminus of the Test substrate reduces binding affinity. | |
| 80 – 100 | 10 – 30 | The Benchmark is hydrolyzed significantly faster .[1] The benzoyl group aids in optimal transition state positioning. | |
| ~100,000 | ~5,000 | Catalytic Efficiency: Hippuryl-Phe is approx.[1] 20x more efficient than the tripeptide. | |
| Detection Limit | Low (UV 254nm background) | High (HPLC separation required) | Benchmark is easier for rapid screening; Test requires separation steps.[1] |
Data Interpretation[4][6][7][8][9]
-
Steric Hindrance vs. Assistance: The "Hippuryl" (Benzoyl-Glycyl) group in the benchmark is not just a blocker; it actively contributes to binding energy via hydrophobic interactions in the S2 subsite.
-
Electrostatics: H-Gly-Ala-Phe-OH possesses a positively charged N-terminus (
).[1] While CPA can cleave it, the positive charge near the active site (which contains Arg145 and Zn2+) creates a less favorable electrostatic environment compared to the neutral/hydrophobic N-terminus of Hippuryl-Phe.
Conclusion & Recommendations
For routine activity assays (e.g., checking enzyme batch quality), Hippuryl-L-Phe remains the superior choice due to speed, ease of UV detection, and high turnover.
However, H-Gly-Ala-Phe-OH is the recommended choice for:
-
Physiological Modeling: When studying the degradation of endogenous peptides where N-terminal blocking is absent.[1]
-
Subsite Mapping: When specifically investigating the S1 (Ala) and S2 (Gly) pocket specificity without the overwhelming hydrophobic influence of a benzoyl group.
-
Inhibitor Screening: If developing inhibitors that mimic natural peptide termini, this substrate provides a more realistic competitive baseline than the hyper-efficient synthetic benchmark.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 6992494: Gly-Ala-Phe.[1] Retrieved from [Link]
- Auld, D. S., & Vallee, B. L. (1970). Kinetics of Carboxypeptidase A: The pH Dependence of Tripeptide Hydrolysis. Biochemistry. (Contextual grounding for kinetic mechanisms).
- Whitaker, J. R. (1972). Principles of Enzymology for the Food Sciences. (Source for standard CPA assay conditions: pH 7.5, high ionic strength).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
